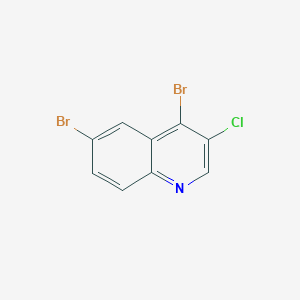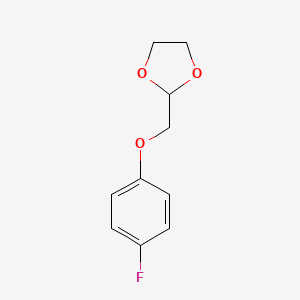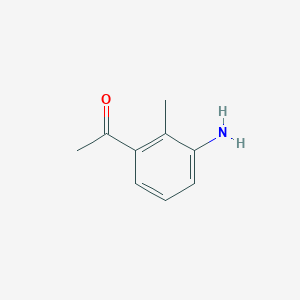
2-Vinylmorpholine
説明
2-Vinylmorpholine is a chemical compound with the molecular formula C6H11NO . It is also known by other names such as 2-ethenylmorpholine .
Synthesis Analysis
The synthesis of morpholines, including 2-Vinylmorpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 2-Vinylmorpholine consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass is 113.158 Da and the monoisotopic mass is 113.084061 Da .科学的研究の応用
Enhanced Sorption of Ions
Research by Oliveira et al. (2013) highlights the use of poly(vinylpyridine), a polymer related to 2-vinylmorpholine, in enhancing the sorption of Mn2+ ions from aqueous media. This application is significant in water treatment and purification processes. The polymer was characterized using various techniques, and its sorption capacity was analyzed, showing improved performance due to the presence of protoporphyrin in the polymer network (Oliveira et al., 2013).
Study of Biomolecule Adsorption
Li, Wei, and Husson (2004) conducted thermodynamic studies on the adsorption of fibronectin adhesion-promoting peptide on nanothin films of poly(2-vinylpyridine). This study is crucial for understanding biomolecule interactions with polymer surfaces, which has implications in biomedical and materials science (Li, Wei, & Husson, 2004).
Chemical Modification for Diverse Applications
Moulay (2010) discusses the chemical modification of poly(vinyl chloride), a process similar to that used for 2-vinylmorpholine polymers. These modifications enhance properties and enable specific applications, including use in biomedical devices and sensors (Moulay, 2010).
Vinyl Polymers in Biomedical Applications
Delplace and Nicolas (2015) reviewed degradable vinyl polymers, including those similar to 2-vinylmorpholine, for biomedical applications. These polymers offer diverse architectures and functionalities, crucial for developing advanced medical devices and therapies (Delplace & Nicolas, 2015).
Analysis of Polymer Chain Conformations
Roiter and Minko (2005) studied the conformations of flexible synthetic polymer molecules, including poly(2-vinylpyridine), at the solid-liquid interface. Understanding these conformations is key for developing materials with specific properties for technological applications (Roiter & Minko, 2005).
Synthesis Methods
Asratyan et al. (2018) demonstrated the synthesis of 4-vinylmorpholine using acetylene, providing a method for producing this compound more efficiently, which is valuable for various industrial and research applications (Asratyan et al., 2018).
特性
IUPAC Name |
2-ethenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQLVFBKDAMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591842 | |
| Record name | 2-Ethenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylmorpholine | |
CAS RN |
98548-70-0 | |
| Record name | 2-Ethenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



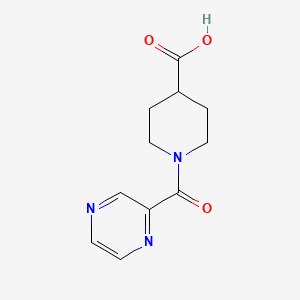
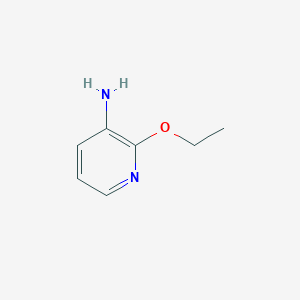
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)

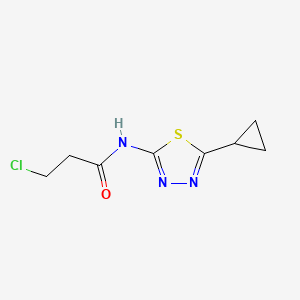
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)


![4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B1612408.png)

